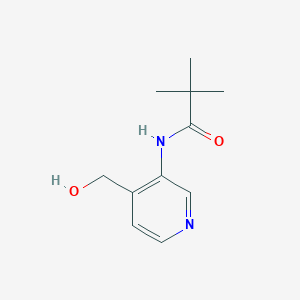
N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide
Descripción general
Descripción
N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide (NHP-DMP) is an important synthetic compound used in a variety of scientific fields. It has been studied extensively in the fields of chemistry, biochemistry, and physiology, and has been found to have a wide range of applications. NHP-DMP has been used to synthesize a variety of compounds, and its mechanism of action is well understood. In addition, it has been found to have a number of biochemical and physiological effects that can be beneficial in laboratory experiments. We will also explore the potential future directions of NHP-DMP research.
Aplicaciones Científicas De Investigación
Material Science Applications
One study explores the intermolecular interactions in crystal chemistry, focusing on compounds like N,N'-diphenylisophthalamide and related structures. These findings can help in designing materials with specific molecular orientations and interactions, essential for developing advanced materials with tailored properties (Malone et al., 1997).
Medicinal Chemistry and Drug Design
Research in medicinal chemistry reveals the synthesis of new compounds with potential antioxidant, antitumor, and antimicrobial activities. For example, studies have shown that certain pyrazolopyridine derivatives exhibit significant biological activities, which could be relevant for drug discovery and development (El‐Borai et al., 2013).
Environmental Science
In the context of environmental science, the photocatalytic degradation of hazardous chemicals like pyridine demonstrates the application of certain compounds in water treatment and pollution control. This research area seeks to mitigate environmental pollutants through advanced oxidation processes, indicating the potential of related compounds in environmental remediation efforts (Maillard-Dupuy et al., 1994).
Propiedades
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVQTJWSOVCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592076 | |
| Record name | N-[4-(Hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
653584-64-6 | |
| Record name | N-[4-(Hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)





